7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a compound that has been studied within the context of novel synthetic pathways and structural analysis. Researchers have developed methods for synthesizing related benzofuran derivatives, focusing on their structural features and potential biological activities. For instance, Gumus et al. (2018) conducted a study on the molecular structure of a similar compound, employing single-crystal X-ray diffraction and FT-IR spectroscopy to determine its crystal structure and theoretical calculations to analyze its vibrational frequencies and molecular electrostatic potential (Gumus et al., 2018).
Biological Activity and Pharmacological Potential
The research on compounds like this compound often extends to their biological activities, including their potential as anti-inflammatory, analgesic, and antimicrobial agents. For example, Abu-Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including compounds structurally related to this compound, and evaluated their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). These studies underscore the pharmacological potential of such compounds and their relevance in medicinal chemistry.
Theoretical and Computational Studies
The compound and its analogs have also been subjects of theoretical and computational studies aimed at understanding their chemical properties and reactivity. Sanad et al. (2021) carried out a regioselective synthesis of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units, and employed DFT calculations to understand the regioselectivity observed in the reactions, providing insights into the electronic structure and stability of these molecules (Sanad et al., 2021).
Mechanism of Action
Target of Action
The compound contains a benzofuran and a pyridinyl piperidinyl group. Compounds with these functional groups are often involved in binding to various receptors in the body, potentially influencing a wide range of biological activities .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
7-methoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-17-6-4-5-16-13-18(27-20(16)17)21(25)23-14-15-8-11-24(12-9-15)19-7-2-3-10-22-19/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMJEFZLPANQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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